(E)-4-Bromo-2-butenoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Bromo-2-butenoyl Chloride, also known as (E)-4-bromo-but-2-enoyl chloride, is an organic compound with the molecular formula C4H4BrClO. It is a derivative of crotonic acid and is characterized by the presence of a bromine atom and a chlorine atom attached to the carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
(E)-4-Bromo-2-butenoyl Chloride can be synthesized through several methods. One common synthetic route involves the bromination of crotonic acid followed by the conversion of the resulting 4-bromo-crotonic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride . The reaction conditions typically involve refluxing the mixture in an inert solvent such as dichloromethane or carbon tetrachloride .
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(E)-4-Bromo-2-butenoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-4-Bromo-2-butenoyl Chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-4-Bromo-2-butenoyl Chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the specific applications and desired outcomes of the reactions.
Vergleich Mit ähnlichen Verbindungen
(E)-4-Bromo-2-butenoyl Chloride can be compared with other similar compounds, such as:
4-Chloro-but-2-enoyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom. It exhibits different reactivity and selectivity in chemical reactions.
4-Iodo-but-2-enoyl chloride:
4-Fluoro-but-2-enoyl chloride: The presence of a fluorine atom imparts unique properties and reactivity compared to the bromine-containing compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse products through various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C4H4BrClO |
---|---|
Molekulargewicht |
183.43 g/mol |
IUPAC-Name |
4-bromobut-2-enoyl chloride |
InChI |
InChI=1S/C4H4BrClO/c5-3-1-2-4(6)7/h1-2H,3H2 |
InChI-Schlüssel |
ACFFAMJSFZINGL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CC(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.